3,5-Dimethylcyclohexanol
3,5-Dimethylcyclohexanol
3,5-Dimethylcyclohexanol is a member of cyclohexanols.
3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva.
3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva.
Brand Name:
Vulcanchem
CAS No.:
5441-52-1
VCID:
VC21175350
InChI:
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
SMILES:
CC1CC(CC(C1)O)C
Molecular Formula:
C8H16O
Molecular Weight:
128.21 g/mol
3,5-Dimethylcyclohexanol
CAS No.: 5441-52-1
Cat. No.: VC21175350
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3,5-Dimethylcyclohexanol is a member of cyclohexanols. 3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva. |
|---|---|
| CAS No. | 5441-52-1 |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 3,5-dimethylcyclohexan-1-ol |
| Standard InChI | InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 |
| Standard InChI Key | WIYNOPYNRFPWNB-UHFFFAOYSA-N |
| SMILES | CC1CC(CC(C1)O)C |
| Canonical SMILES | CC1CC(CC(C1)O)C |
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